molecular formula C9H7BrN2OS B1384221 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 174313-65-6

6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No. B1384221
M. Wt: 271.14 g/mol
InChI Key: SVBCWQRLMSLKSY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as mass spectra, 1H NMR, and infrared spectroscopy . Unfortunately, the specific molecular structure analysis for 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is not available in the retrieved resources.

Scientific Research Applications

Synthesis and Structural Studies

  • Bromination of alkaloids like 2,3-tetramethylene-3,4-dihydroquinazoline, related to 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one, has been explored. Studies on crystal structures of such compounds reveal insights into their molecular associations due to hydrogen bonding (Mukarramov et al., 2009).

Catalysis and Synthesis Methods

  • Research on catalytic systems like 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane has shown efficiency in the one-pot synthesis of dihydropyrimidinones and hydroquinazoline-diones, which may include compounds similar to 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one (Kefayati et al., 2012).

Anticancer Applications

  • A novel method for synthesizing 4-tetrazolyl-3,4-dihydroquinazoline derivatives, related to the compound , demonstrated potential in inhibiting breast cancer cells (Xiong et al., 2022).

Intermediate in Drug Synthesis

  • 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, closely related to the compound, is an important intermediate in synthesizing drugs for treating colon and rectal cancers (Zheng-you, 2010).

Novel Synthesis Techniques

  • Studies on the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, which shares structural similarities, provide insights into the synthesis processes and conditions for such compounds (Wlodarczyk et al., 2011).

Crystal Structure Analysis

  • The crystal structure and molecular interactions of novel compounds like 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, structurally related to the compound , were studied, providing insights into their molecular arrangements (Ouerghi et al., 2021).

properties

IUPAC Name

6-bromo-2-methylsulfanyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBCWQRLMSLKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

Synthesis routes and methods

Procedure details

To a solution of compound 4a (8.43 g, 32.8 mmol) in 130 mL of DMF was added a solution sodium methoxide (0.50 M, 32.8 mmol) in methanol (65.6 mL) and the mixture was stirred at room temperature for 15 minutes. Iodomethane (2.04 mL, 32.8 mmol) was added and the reaction mixture was stirred at room temperature for 22 hours. The solvents were evaporated under reduced pressure and the remaining solid was dissolved in 500 mL of EtOAc and washed with 400 mL of a saturated solution of aqueous NaHCO3. The organic layer was dried over MgSO4, concentrated under reduced pressure and precipitated from 50 mL of ethyl alcohol, to give 5a as a white solid (8.03 g, 90%). mp: 230° C.,
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
32.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
65.6 mL
Type
solvent
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Reactant of Route 6
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

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